molecular formula C12H15N3O2S2 B14503544 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 64256-74-2

4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B14503544
CAS No.: 64256-74-2
M. Wt: 297.4 g/mol
InChI Key: VGODEHOHWRKBKN-UHFFFAOYSA-N
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Description

4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the thiadiazole ring, leading to a wide range of derivatives with different properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication, which can inhibit the growth of bacterial and cancer cells . Additionally, the compound may interact with enzymes and proteins involved in cellular processes, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

64256-74-2

Molecular Formula

C12H15N3O2S2

Molecular Weight

297.4 g/mol

IUPAC Name

4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H15N3O2S2/c1-3-4-11-13-14-12(18-11)15-19(16,17)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

VGODEHOHWRKBKN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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